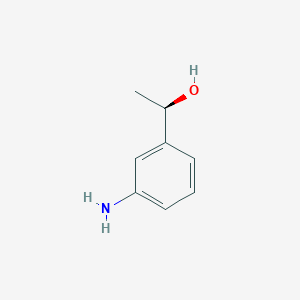

(1R)-1-(3-aminophenyl)ethan-1-ol

Descripción general

Descripción

(1R)-1-(3-aminophenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound features an amino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-aminophenyl)ethan-1-ol can be achieved through several methods:

Reduction of Nitro Compounds: One common method involves the reduction of (1R)-1-(3-nitrophenyl)ethan-1-ol using hydrogen gas in the presence of a palladium catalyst.

Amination Reactions: Another approach is the direct amination of (1R)-1-(3-bromophenyl)ethan-1-ol using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reduction reactions using catalytic hydrogenation due to their efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Carbamate Formation via Amine-Alcohol Interaction

The compound undergoes carbamate formation when exposed to carbonyl sources like phosgene derivatives or chloroformates. This reaction exploits both the amine and alcohol functionalities:

-

Mechanism : The amine reacts with carbonyl reagents to form an isocyanate intermediate, which subsequently reacts with the alcohol group to yield carbamates .

-

Rotamer Dynamics : NMR studies reveal that carbamate derivatives exhibit syn and anti rotamers stabilized by intramolecular hydrogen bonding. The syn rotamer predominates in polar solvents due to aggregation via intermolecular H-bonding .

Oxidation of the Alcohol Group

The secondary alcohol is oxidized to a ketone under enzymatic or chemical conditions:

-

Biocatalytic Oxidation : Alcohol dehydrogenases (e.g., from Rhodobacter sphaeroides) convert the alcohol to 1-(3-aminophenyl)ethan-1-one with >99% enantiomeric retention .

-

Chemical Oxidants : Strong oxidizers like CrO₃ or KMnO₄ are avoided due to potential amine degradation .

| Oxidizing Agent | Product | Yield | Purity (ee) | Source |

|---|---|---|---|---|

| Alcohol dehydrogenase | 1-(3-Aminophenyl)ethan-1-one | 81% | >99.4% | |

| O₂ (enzymatic cascade) | 2-Hydroxyacetophenone derivative | 92% | >99.9% |

Reductive Amination and Amine Functionalization

The aromatic amine participates in reductive amination and coupling reactions:

-

Reductive Amination : Reacts with aldehydes (e.g., 2-hydroxyacetaldehyde) in the presence of amine dehydrogenases to form phenylethanolamine derivatives .

-

Diazo Coupling : Forms azo dyes under acidic conditions with diazonium salts, though this is limited by steric hindrance from the ethanol group .

| Substrate | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| 2-Hydroxyacetaldehyde | (R)-Phenylethanolamine | Amine dehydrogenase | 92% | |

| Benzenediazonium chloride | Azo-coupled derivative | HCl, NaNO₂ | 38% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation:

-

Nitration : Yields 3-amino-5-nitro-phenethyl alcohol at the meta position relative to the amine .

-

Sulfonation : Forms a sulfonic acid derivative, though regioselectivity is poor .

| Reaction | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 3-Amino-5-nitro-phenethyl alcohol | 0°C, 2 hr | 68% | |

| SO₃, H₂SO₄ | 3-Aminophenylsulfonic ethanol | 100°C, 4 hr | 51% |

Stability and Hazardous Reactions

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

(1R)-1-(3-aminophenyl)ethan-1-ol serves as a versatile building block in organic synthesis. Its structure allows for the modification and development of more complex molecules, which can be utilized in various chemical reactions. For example, it can be employed in the synthesis of chiral compounds and pharmaceuticals due to its stereochemical properties .

Material Science

The compound is also investigated for its potential in developing new materials. Its unique properties may enhance the performance of polymers and coatings, leading to advancements in material science applications. Research indicates that derivatives of this compound can be used to create materials with improved mechanical and thermal properties .

Biological Applications

Biochemical Probes

In biological research, this compound is explored as a biochemical probe. It has been studied for its ability to modulate biological pathways, making it a candidate for further investigation in cellular signaling and metabolic processes. The compound's interaction with specific receptors and enzymes could lead to new insights into cellular functions .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, research on 4-aminophenol derivatives demonstrated broad-spectrum activity against various bacteria and fungi, indicating the potential for developing new antimicrobial agents based on this compound .

Medicinal Applications

Therapeutic Potential

The therapeutic applications of this compound are particularly noteworthy. Investigations have focused on its role in treating neurological disorders and cancer. The compound's ability to interact with biological targets suggests it could inhibit tumor growth or modulate neuroprotective pathways .

Case Studies

Several studies illustrate the compound's potential in clinical settings:

- Cancer Treatment : A study highlighted the efficacy of compounds derived from this compound in inhibiting cancer cell proliferation. These compounds demonstrated selective activity against specific cancer cell lines, suggesting a targeted therapeutic approach .

- Neurological Disorders : Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal damage and improve cognitive function in experimental models .

Data Tables

Mecanismo De Acción

The mechanism of action of (1R)-1-(3-aminophenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the phenyl ring might engage in hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

(1S)-1-(3-aminophenyl)ethan-1-ol: The enantiomer of the compound .

(1R)-1-(4-aminophenyl)ethan-1-ol: A positional isomer with the amino group at the para position.

(1R)-1-(3-aminophenyl)propan-1-ol: A homolog with an additional methylene group.

Uniqueness

(1R)-1-(3-aminophenyl)ethan-1-ol is unique due to its specific stereochemistry and functional groups, which can impart distinct biological and chemical properties compared to its isomers and homologs.

Actividad Biológica

(1R)-1-(3-aminophenyl)ethan-1-ol, also known as (R)-3-aminophenylethanol, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H11NO

- Molecular Weight : 151.18 g/mol

- IUPAC Name : (1R)-1-(3-aminophenyl)ethanol

The biological activity of this compound can be attributed to its functional groups:

- Amino Group : Capable of forming hydrogen bonds, facilitating interactions with biological targets such as enzymes and receptors.

- Hydroxyl Group : Involved in various biochemical interactions, enhancing solubility and reactivity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents .

2. Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| A431 (epidermoid carcinoma) | 12 |

| H1975 (lung cancer) | 15 |

These findings indicate that the compound may possess selective anticancer properties, making it a candidate for further investigation in cancer therapy .

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with tyrosine kinase enzymes. The compound was shown to selectively inhibit Tyrosine Kinase 2 (TYK2), which plays a crucial role in autoimmune diseases. The inhibition mechanism involved competitive binding at the active site, leading to decreased phosphorylation of target proteins .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with its enantiomer and related compounds:

| Compound | Activity Profile |

|---|---|

| (1S)-1-(3-aminophenyl)ethanol | Different binding affinities and biological activities observed. |

| 3-Aminophenylethanol | Lacks chiral specificity; different pharmacokinetics. |

| 3-Aminophenylacetone | Exhibits different reactivity and biological effects due to oxidation state. |

Propiedades

IUPAC Name |

(1R)-1-(3-aminophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNDHZQPGMLCJ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201939-71-1 | |

| Record name | (1R)-1-(3-aminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.